ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound with a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of various substituents through reactions such as alkylation, esterification, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactors, for example, have been shown to provide a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one
- Other chromene derivatives with similar core structures.
Uniqueness
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-9-5-6-10-21(17)31-3)23(29)18-11-12-20(28)19(24(18)33-25)15-27-13-7-8-16(2)14-27/h5-6,9-12,16,28H,4,7-8,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCQKVNXTOXWTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC(C3)C)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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